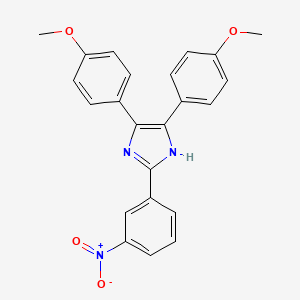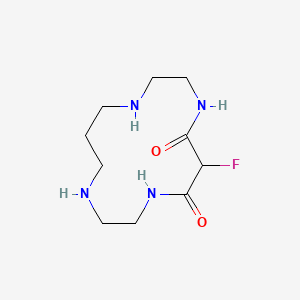![molecular formula C11H13N5 B14302632 3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine CAS No. 113788-89-9](/img/structure/B14302632.png)
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or quinazoline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions include oxidized quinazoline derivatives, reduced imidazoquinazolines, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A related compound with a similar fused ring structure but differing in the presence of an amino group.
8-Butyl-2-methyl-3,8-dihydro-9H-imidazo[4,5-f]quinazolin-9-one: Another similar compound with a butyl group and a different substitution pattern.
Uniqueness
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine is unique due to its specific substitution pattern and the presence of both imidazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
113788-89-9 |
|---|---|
Fórmula molecular |
C11H13N5 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3,8-dimethyl-9H-imidazo[4,5-f]quinazolin-2-amine |
InChI |
InChI=1S/C11H13N5/c1-15-5-7-8(13-6-15)3-4-9-10(7)14-11(12)16(9)2/h3-4,6H,5H2,1-2H3,(H2,12,14) |
Clave InChI |
FYEKJDHSDCMUBD-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C=CC3=C2N=C(N3C)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
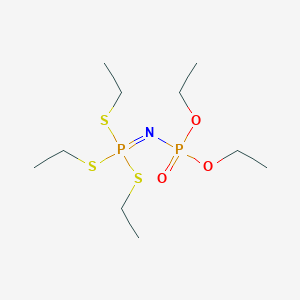
![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
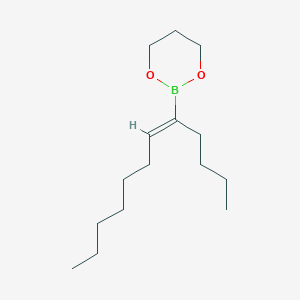
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)

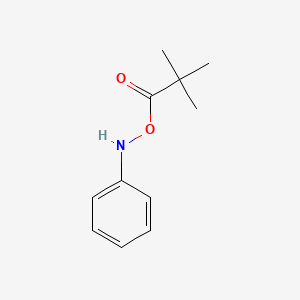
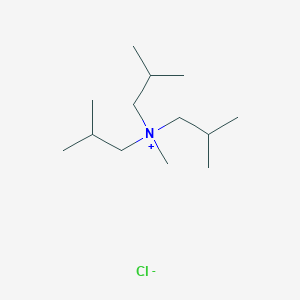
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
